N-Acetyl-4-nitrophthalimide

CAS No.: 60283-87-6

Cat. No.: VC4210568

Molecular Formula: C10H6N2O5

Molecular Weight: 234.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60283-87-6 |

|---|---|

| Molecular Formula | C10H6N2O5 |

| Molecular Weight | 234.167 |

| IUPAC Name | 2-acetyl-5-nitroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3 |

| Standard InChI Key | BDARQNMFLZLTSL-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Characterization

Molecular Architecture

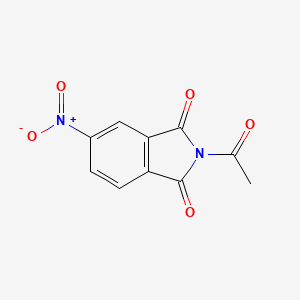

N-Acetyl-4-nitrophthalimide consists of a phthalimide core (a bicyclic structure derived from phthalic anhydride) modified with a nitro group (-NO₂) at the 4-position and an acetyl group (-COCH₃) attached to the imide nitrogen (Figure 1). This configuration introduces significant electronic effects:

-

The nitro group is a strong electron-withdrawing moiety, polarizing the aromatic ring and directing electrophilic substitutions.

-

The acetyl group enhances solubility in organic solvents and may influence hydrogen-bonding interactions .

Table 1: Comparative Molecular Properties of Related Nitro-Acetyl Compounds

*Theoretical values inferred from structural analogs.

Synthesis Pathways

Acetylation of 4-Nitrophthalimide

The most plausible route to N-acetyl-4-nitrophthalimide involves the acetylation of 4-nitrophthalimide, a commercially available compound . This reaction typically employs acetic anhydride as the acetylating agent under acidic or basic conditions:

Key Considerations:

-

Catalysts: Sulfuric acid or pyridine may accelerate the reaction by protonating the imide nitrogen or scavenging acidic byproducts .

-

Yield Optimization: Pilot studies on analogous compounds (e.g., N-acetylation of anilines) suggest yields of 70–85% under reflux conditions .

Alternative Nitro-Acetylation Strategies

In cases where 4-nitrophthalimide is unavailable, a tandem nitration-acetylation approach could be explored:

-

Nitration of Phthalimide: Phthalimide is treated with fuming nitric acid in concentrated sulfuric acid to introduce the nitro group .

-

Selective Acetylation: The nitro-substituted intermediate is then acetylated using acetic anhydride.

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to dissolve in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the imide and acetyl groups. Limited solubility in water, similar to N-(4-nitrophenyl)acetamide .

-

Thermal Stability: Nitro groups generally confer thermal instability. Differential scanning calorimetry (DSC) of 4-nitrophthalimide shows decomposition above 200°C , suggesting N-acetyl-4-nitrophthalimide may decompose at slightly lower temperatures due to the labile acetyl group.

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

Nitro Group: Strong absorption bands near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).

-

Acetyl Group: C=O stretch at ~1,680 cm⁻¹, overlapping with the imide carbonyl stretches .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons adjacent to the nitro group appear downfield (δ 8.5–8.8 ppm). The acetyl methyl group resonates near δ 2.3 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitro-aromatic compounds are pivotal in drug synthesis. For example:

-

Anticancer Agents: Nitro groups facilitate DNA intercalation, while acetyl groups improve bioavailability .

-

Antioxidant Derivatives: N-acetylcysteine amide (AD4) demonstrates enhanced antioxidant activity compared to its parent compound , suggesting that N-acetyl-4-nitrophthalimide could serve as a redox-active scaffold.

Materials Science

-

Polymer Modifiers: Phthalimide derivatives are used to enhance thermal stability in polyimides. The nitro group may introduce photoactivity for applications in optoelectronics .

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to improve acetylation efficiency.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Environmental Impact: Assess biodegradability and ecotoxicology profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume